molecular formula C18H15N3O2 B4539764 1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE

1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE

Cat. No.: B4539764
M. Wt: 305.3 g/mol
InChI Key: XGONERIQRAWMSF-UHFFFAOYSA-N
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Description

1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE is a heterocyclic compound that belongs to the class of pyrimidoquinazolinones. This compound is characterized by its fused ring structure, which includes both pyrimidine and quinazoline moieties. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with benzoyl chloride in the presence of a base, followed by cyclization with formic acid or acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE is unique due to its specific ring structure and the presence of both benzoyl and pyrimidoquinazolinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzoyl-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-16(13-7-2-1-3-8-13)20-11-6-12-21-17(23)14-9-4-5-10-15(14)19-18(20)21/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGONERIQRAWMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE
Reactant of Route 2
1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE
Reactant of Route 3
1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE
Reactant of Route 4
1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE
Reactant of Route 5
1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE
Reactant of Route 6
1-BENZOYL-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE

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